molecular formula C24H17N3O4S B2831424 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-85-5

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2831424
CAS RN: 313405-85-5
M. Wt: 443.48
InChI Key: XTWFDQCPTZADKZ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which suggests it might have applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential biological activities, including anti-cancer, anti-inflammatory, and analgesic properties .


Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2-yl moiety and a 2,5-dioxopyrrolidin-1-yl (a pyrrolidone ring) moiety. These groups might influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of an amide group might increase its solubility in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some benzamides act as enzyme inhibitors, while others might interact with cell receptors .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S/c28-19-10-7-15(13-17(19)24-26-18-3-1-2-4-20(18)32-24)25-23(31)14-5-8-16(9-6-14)27-21(29)11-12-22(27)30/h1-10,13,28H,11-12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWFDQCPTZADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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